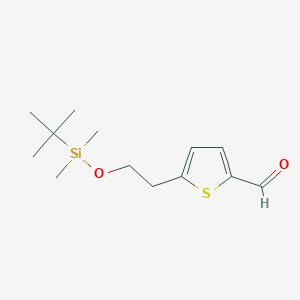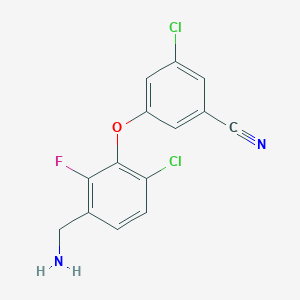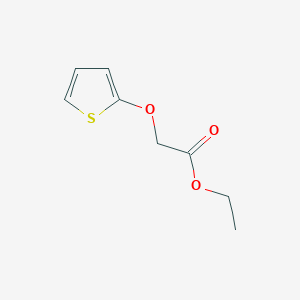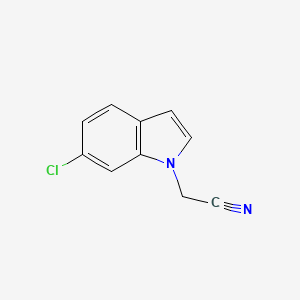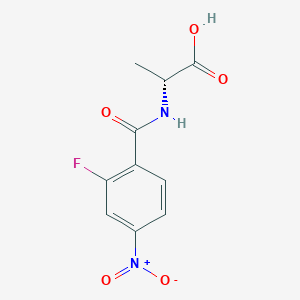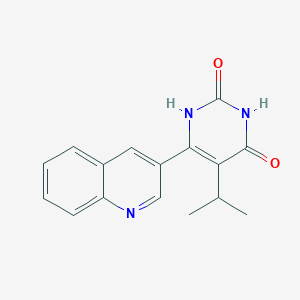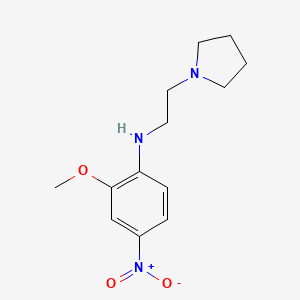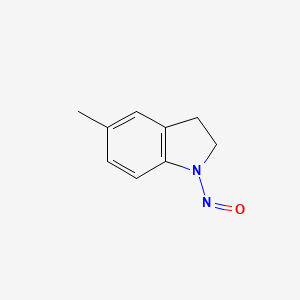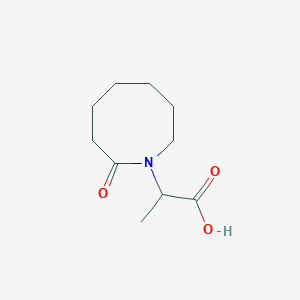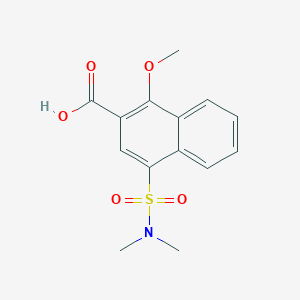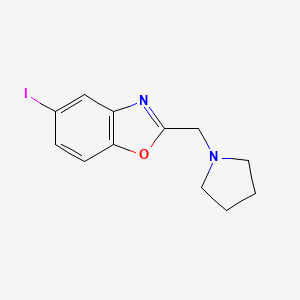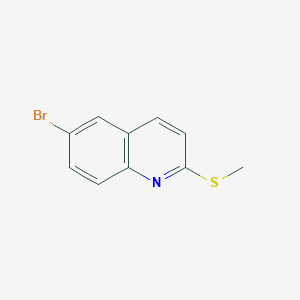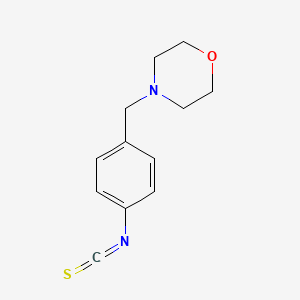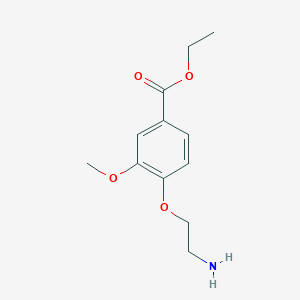
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate
Overview
Description
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an aminoethoxy group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-aminoethoxy)-3-methoxybenzoic acid. This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol under acidic conditions to form the aminoethoxy derivative. The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(2-aminoethoxy)-3-methoxybenzaldehyde or 4-(2-aminoethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-aminoethoxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the methoxy and ester groups can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethoxy)-3-methoxybenzoic acid: Lacks the ethyl ester group but shares similar structural features.
Ethyl 4-(2-hydroxyethoxy)-3-methoxybenzoate: Contains a hydroxy group instead of an amino group.
Ethyl 4-(2-aminoethoxy)-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)9-4-5-10(17-7-6-13)11(8-9)15-2/h4-5,8H,3,6-7,13H2,1-2H3 |
InChI Key |
MBHKQVSVPVZHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCN)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
